2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide
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Description
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide is a useful research compound. Its molecular formula is C16H16F3N5O2 and its molecular weight is 367.332. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
Compounds with pyridazinone and acetamide structures have been extensively studied for their diverse biological activities. For instance, research has explored the synthesis of novel classes of pyridazin-3-one derivatives and their utility in creating fused azines, highlighting their importance in medicinal chemistry for their potential biological activities (H. M. Ibrahim & H. Behbehani, 2014). Similarly, the exploration of 1,2,4-triazolo[4,3-a]pyridine-3-yl acetamides for their biological properties underscores the interest in these compounds for pharmaceutical development (V. R. Karpina et al., 2019).
Chemical Synthesis Techniques
Innovative synthetic techniques for creating compounds with pyridazinone and acetamide functionalities are a key area of research. The development of diastereomerically pure pyrrolidin-2-ones via intramolecular cyclization, for example, provides a methodological foundation for synthesizing biologically active compounds featuring similar structural motifs (R. Galeazzi et al., 1996).
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2/c17-16(18,19)11-3-4-13(20-8-11)23-7-5-12(9-23)22-14(25)10-24-15(26)2-1-6-21-24/h1-4,6,8,12H,5,7,9-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGJNWOXFWJKMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C(=O)C=CC=N2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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